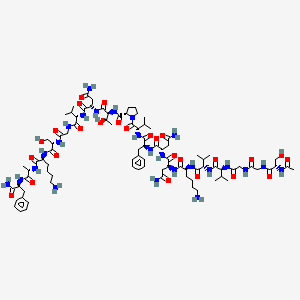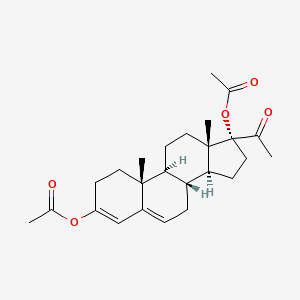
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitroaziridine derivative that is commonly used as a reagent in organic synthesis. This compound has been extensively studied for its potential applications in the pharmaceutical industry, as well as in other fields such as agriculture and materials science.
Mechanism Of Action
The mechanism of action of 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) is not well understood. However, it is believed to work by forming covalent bonds with cellular macromolecules, leading to cell death.
Biochemical And Physiological Effects
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been shown to have a number of biochemical and physiological effects. It has been shown to have antimicrobial and antitumor properties, and has also been studied for its potential use as an insecticide. Additionally, it has been shown to have toxic effects on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) in lab experiments is its ability to introduce aziridine rings into various organic molecules. This makes it a valuable tool for organic chemists. However, its toxic effects on the liver and kidneys limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI). One area of interest is its potential use as an antimicrobial agent. Additionally, its potential use as an insecticide and its antitumor properties make it an attractive target for further research. Finally, there is also potential for developing new synthetic methods for producing this compound, which could lead to improvements in its efficiency and cost-effectiveness.
Synthesis Methods
The most common method for synthesizing 2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) involves the reaction of 2-bromo-1-(1-methylethyl)aziridine with silver nitrate in methanol. The resulting product is then purified through a series of filtration and recrystallization steps.
Scientific Research Applications
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) has been used in a wide range of scientific research applications. One of its primary uses is as a reagent in organic synthesis, where it is used to introduce aziridine rings into various organic molecules. It has also been studied for its potential applications in the pharmaceutical industry, where it has been shown to have antimicrobial and antitumor properties.
properties
CAS RN |
158670-10-1 |
|---|---|
Product Name |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.173 |
IUPAC Name |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
InChI Key |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
synonyms |
2-Aziridinemethanol,1-(1-methylethyl)-2-nitro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)
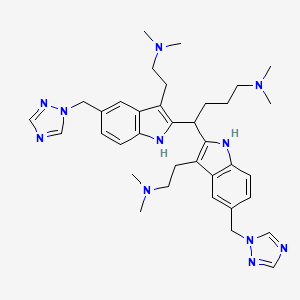
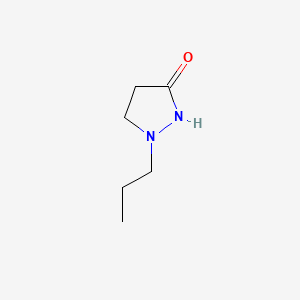
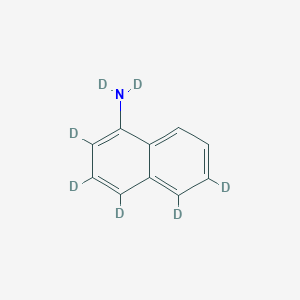
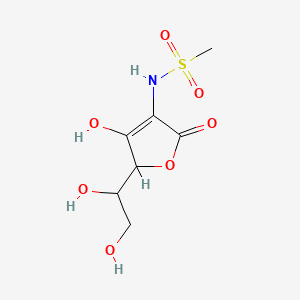
![2-[2-[2-[4-[11,25,39-Tridodecyl-20,34-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenoxy]ethoxy]ethoxy]ethanol](/img/structure/B584323.png)
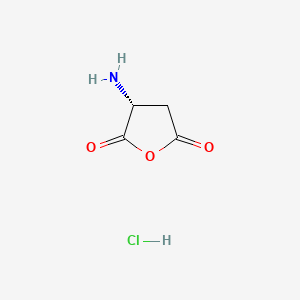
![6-[4-(5,7-Dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B584326.png)
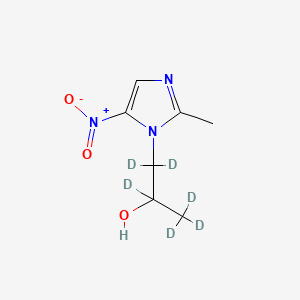

![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
